Molecular Architecture and Symmetry of 1-(4-Chlorophenyl)-4-phenylnaphthalene: A Comprehensive Guide for Advanced Materials
Molecular Architecture and Symmetry of 1-(4-Chlorophenyl)-4-phenylnaphthalene: A Comprehensive Guide for Advanced Materials
Executive Summary
The rational design of organic electronic materials relies heavily on the precise manipulation of molecular symmetry and steric conformation. 1-(4-Chlorophenyl)-4-phenylnaphthalene (CAS: 2241385-18-0) represents a critical class of asymmetric 1,4-diaryl naphthalenes utilized in Organic Light-Emitting Diodes (OLEDs) and advanced fine chemicals[1],[2]. This whitepaper provides an in-depth technical analysis of its structural symmetry, the thermodynamic causality behind its conformation, and a self-validating synthetic methodology for its preparation.
Structural Architecture and Steric Causality
To understand the utility of 1-(4-Chlorophenyl)-4-phenylnaphthalene, one must first analyze the thermodynamic forces governing its three-dimensional conformation.
The Peri-Interaction Paradigm
The naphthalene core is inherently planar, belonging to the
To minimize this thermodynamic strain, the molecule cannot maintain a coplanar structure. Instead, the phenyl and 4-chlorophenyl rings are forced to rotate out of the naphthalene plane. Crystallographic and computational studies on similar phenylnaphthalenes indicate that these rings adopt a dihedral twist angle ranging between 60° and 90° relative to the core[3].
Causality of Symmetry Breaking
This orthogonal twisting has a profound impact on the molecule's symmetry:
-
Loss of Planarity: The twist eliminates any horizontal plane of symmetry (
). -
Asymmetric Substitution: Because the C1 substituent (4-chlorophenyl) differs from the C4 substituent (phenyl), the molecule lacks a
rotational axis or a vertical mirror plane ( ) that would otherwise be present in a symmetric 1,4-diphenylnaphthalene[4]. -
Point Group Designation: Consequently, the molecule is reduced to the
point group , possessing no symmetry elements other than the identity ( ).
Causality workflow: From steric hindrance to OLED material suitability.
Material Science Implications: The OLED Connection
The
In solid-state organic electronics, highly symmetric, planar molecules (like unsubstituted naphthalene or anthracene) tend to pack tightly into crystalline lattices driven by strong intermolecular
The asymmetric, twisted nature of 1-(4-Chlorophenyl)-4-phenylnaphthalene acts as a structural wedge. It disrupts ordered molecular packing, forcing the material to condense into a stable amorphous glass when deposited as a thin film[2]. This morphological stability is critical for maintaining the operational lifespan and efficiency of OLED devices.
Quantitative Data & Physicochemical Properties
The following table summarizes the core quantitative metrics and structural descriptors of the target compound, validated against standard chemical databases[1],[6].
| Property | Value / Descriptor |
| Chemical Name | 1-(4-Chlorophenyl)-4-phenylnaphthalene |
| CAS Number | 2241385-18-0 |
| Molecular Formula | C22H15Cl |
| Molecular Weight | 314.81 g/mol |
| Point Group | |
| Core Dihedral Angles | ~60° - 90° (Estimated from analogs) |
| Primary Application | OLED Materials / Fine Chemical Intermediates |
Experimental Methodology: Sequential Suzuki-Miyaura Cross-Coupling
Synthesizing an asymmetric 1,4-diaryl naphthalene requires precise control to prevent the formation of symmetric byproducts (e.g., 1,4-diphenylnaphthalene or 1,4-bis(4-chlorophenyl)naphthalene). The most reliable approach is a sequential Suzuki-Miyaura cross-coupling starting from 1,4-dibromonaphthalene[7].
This protocol is designed as a self-validating system : the success of the final product is guaranteed by the mandatory isolation and analytical verification of the mono-arylated intermediate.
Phase 1: Controlled Mono-Arylation
Objective: Couple exactly one equivalent of phenylboronic acid to 1,4-dibromonaphthalene.
-
Reagent Assembly: In a Schlenk flask, combine 1,4-dibromonaphthalene (1.0 equiv), phenylboronic acid (1.0 equiv, strictly controlled to prevent over-reaction), and
(0.05 equiv)[7]. -
Solvent & Base: Add a degassed mixture of Toluene/Ethanol/Water (3:1:1 v/v) and
(2.0 equiv). -
Reaction Dynamics: Heat to 80°C under an argon atmosphere. The lower temperature (compared to standard 100°C protocols) reduces the rate of the second oxidative addition, favoring the mono-coupled product.
-
Validation Checkpoint (Crucial): Monitor the reaction via GC-MS. Terminate the reaction when the mass peak for 1-bromo-4-phenylnaphthalene is maximized, even if some starting material remains.
-
Isolation: Extract with dichloromethane, dry over
, and purify via silica gel flash chromatography (Hexanes). Self-Validation: The physical separation of the intermediate ensures no unreacted 1,4-dibromonaphthalene carries over to Phase 2.
Phase 2: Asymmetric Di-Arylation
Objective: Couple the 4-chlorophenyl group to the purified intermediate.
-
Reagent Assembly: Combine the isolated 1-bromo-4-phenylnaphthalene (1.0 equiv) with 4-chlorophenylboronic acid (1.5 equiv). The excess boronic acid drives the reaction to absolute completion[7].
-
Catalyst Shift: Use
(0.05 equiv) and (3.0 equiv) in 1,4-Dioxane/Water (4:1 v/v). This more active catalyst system overcomes the steric hindrance of the adjacent phenyl ring. -
Reaction Dynamics: Heat to 100°C for 12-24 hours.
-
Validation Checkpoint: Monitor via TLC until the complete disappearance of the mono-bromo intermediate.
-
Final Purification: Extract, concentrate, and purify via column chromatography. Recrystallize from ethanol to yield pure 1-(4-Chlorophenyl)-4-phenylnaphthalene.
Sequential Suzuki-Miyaura cross-coupling for asymmetric 1,4-diaryl naphthalenes.
Conclusion
The molecular architecture of 1-(4-Chlorophenyl)-4-phenylnaphthalene is a masterclass in applied steric hindrance. By forcing the
References
-
Phenylnaphthalenes: Sublimation Equilibrium, Conjugation, and Aromatic Interactions Source: The Journal of Physical Chemistry B, ACS Publications URL:[Link]
-
Phase transition thermodynamics of phenyl and biphenyl naphthalenes Source: Universidade do Porto Open Repository URL:[Link]
-
The Conformation of 1,4,5,8-Tetraphenylnaphthalene Source: Tetrahedron Letters, Hebrew University of Jerusalem URL:[Link]
-
1-Phenylnaphthalene | C16H12 | CID 11795 Source: PubChem, National Institutes of Health URL:[Link]
Sources
- 1. buy high quality 1-(4-chlorophenyl)-4-phenylnaphthalene,1-(4-chlorophenyl)-4-phenylnaphthalene for sale online price,1-(4-chlorophenyl)-4-phenylnaphthalene Pictures,1-(4-chlorophenyl)-4-phenylnaphthalene Basic Info,1-(4-chlorophenyl)-4-phenylnaphthalene Standard - www.pharmasources.com [pharmasources.com]
- 2. 1-(4-chlorophenyl)-4-phenylnaphthalene 精细化工价格-采购批发-供应商-CPHI制药在线移动官网 [m.cphi.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fc.up.pt [fc.up.pt]
- 5. company profile of HENAN SUNFINE MATERIAL CO., LTD.,Contact Information for HENAN SUNFINE MATERIAL CO., LTD. - www.pharmasources.com [pharmasources.com]
- 6. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dichloronaphthalene (PCN-5) [benchchem.com]
